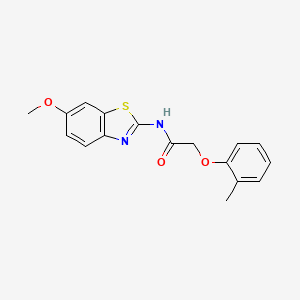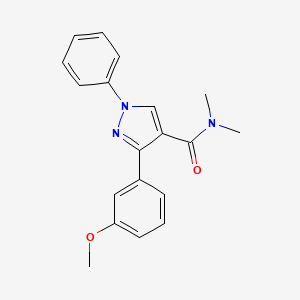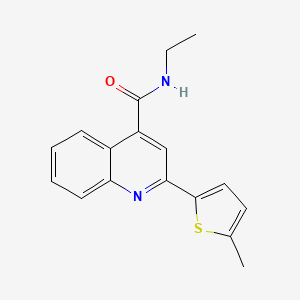![molecular formula C18H20N2O2S B5775956 methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of scientific research. MPCA is a thioamide derivative of 4-aminophenylacetic acid and is used in various applications such as drug development, catalysts, and organic synthesis.
Mécanisme D'action
The mechanism of action of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in lab experiments is its high purity and stability. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is also readily available and can be synthesized using a simple method. However, one of the limitations of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is its potential toxicity. It is important to use caution when handling methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate and to follow proper safety protocols.
Orientations Futures
There are several future directions for the research on methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is the development of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the study of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate's potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and administration of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction between 4-aminophenylacetic acid and 2-phenylethyl isothiocyanate in the presence of N,N-dimethylformamide. The reaction product is then treated with methyl iodide to obtain the final product, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. This method is efficient and yields a high purity product.
Applications De Recherche Scientifique
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This property makes methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate a potential candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

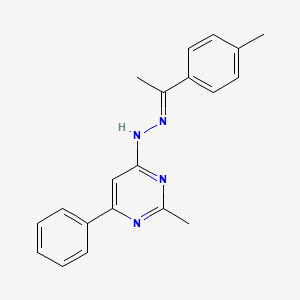
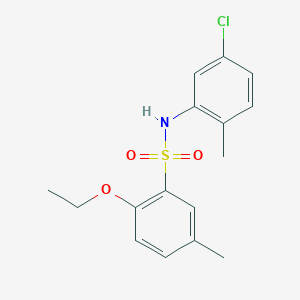
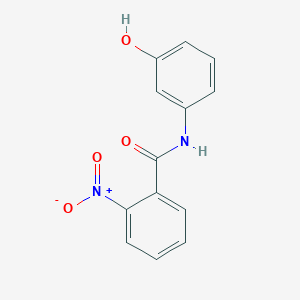
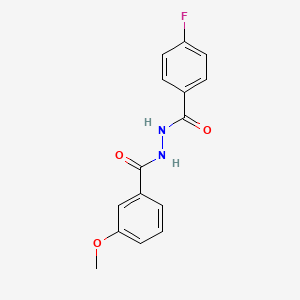
![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
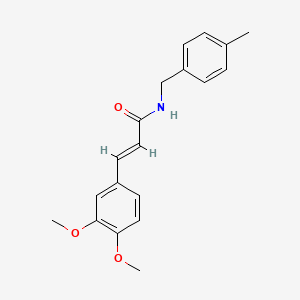
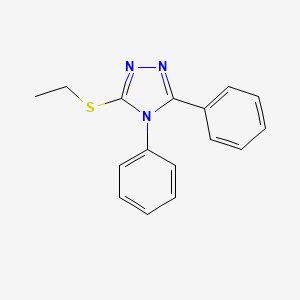
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)
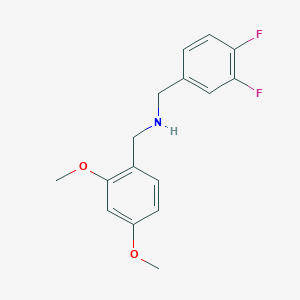
![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)
